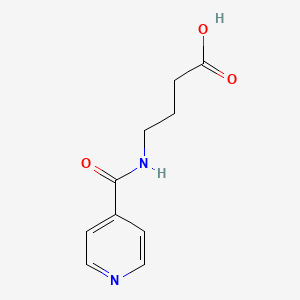

4-(Isonicotinoylamino)butanoic acid

説明

4-(Isonicotinoylamino)butanoic acid is a derivative of butanoic acid featuring an isonicotinoyl (pyridine-4-carbonyl) group linked via an amide bond to the amino moiety at the fourth carbon of the butanoic acid backbone. These compounds are typically synthesized via coupling reactions between activated carboxylic acids (e.g., isonicotinic acid derivatives) and 4-aminobutanoic acid, followed by purification using chromatographic methods .

特性

CAS番号 |

67036-49-1 |

|---|---|

分子式 |

C10H12N2O3 |

分子量 |

208.21 g/mol |

IUPAC名 |

4-(pyridine-4-carbonylamino)butanoic acid |

InChI |

InChI=1S/C10H12N2O3/c13-9(14)2-1-5-12-10(15)8-3-6-11-7-4-8/h3-4,6-7H,1-2,5H2,(H,12,15)(H,13,14) |

InChIキー |

CZOQVDHADMADNN-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C(=O)NCCCC(=O)O |

正規SMILES |

C1=CN=CC=C1C(=O)NCCCC(=O)O |

他のCAS番号 |

67036-49-1 |

同義語 |

GABA isonicotinoylamide GABA-IG isonicotinoylamide GABA isonicotinylamide GABA |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table compares 4-(isonicotinoylamino)butanoic acid with structurally related butanoic acid derivatives, focusing on substituents, molecular properties, and biological activities. Data are curated from the provided evidence.

Key Observations:

Substituent Impact on Bioactivity: Quinoline-substituted derivatives (e.g., 4-[(quinolin-4-yl)amino]butanoic acid) exhibit potent anticancer activity (IC₅₀ < 20 µM) but low selectivity (>100 µM against non-target cells) . Halogenated aryl groups (e.g., 4-bromophenyl in ) enhance thermal stability and are favored in chiral synthesis due to their rigid structures .

Physicochemical Properties: Hydrophilic substituents (e.g., hydroxyl or acetyl groups) improve aqueous solubility, as seen in 4-acetamidobutanoic acid and 4-(4-hydroxyphenyl)butanoic acid . Bulky substituents like adamantyl () or aromatic systems (e.g., quinoline) increase molecular weight and logP, affecting membrane permeability .

Synthetic Utility: Butanoic acid derivatives serve as intermediates in drug synthesis. For example, 4-phenylbutanoic acid is nitrated and reduced to produce chlorambucil, an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。